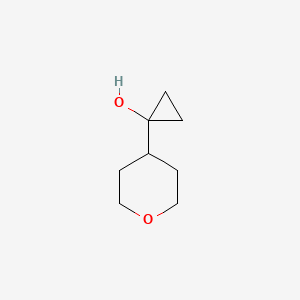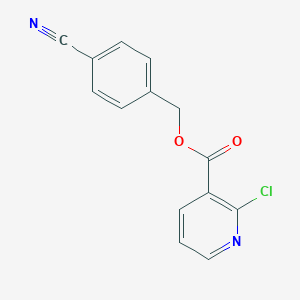
1-(5-Bromopyridin-3-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring substituted with a bromine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 5-bromopyridine using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-bromopyridin-3-yl)cyclopropanone.
Reduction: Formation of 1-(5-pyridin-3-yl)cyclopropan-1-ol.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol
- 1-(5-Chloropyridin-3-yl)cyclopropan-1-ol
- 1-(5-Fluoropyridin-3-yl)cyclopropan-1-ol
Comparison: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro and fluoro analogs, the bromine substituent can provide different electronic and steric effects, potentially leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
1-(5-bromopyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-6(4-10-5-7)8(11)1-2-8/h3-5,11H,1-2H2 |
InChI-Schlüssel |
UBVGTAUFOVZULF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=CN=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


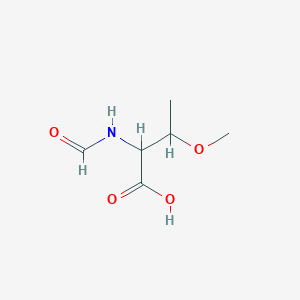
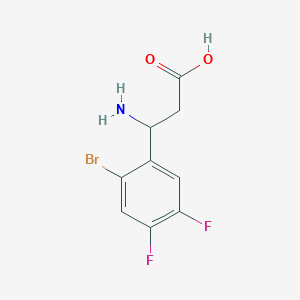
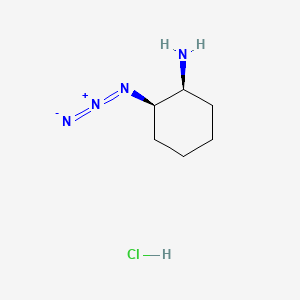




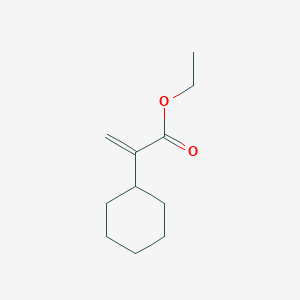

![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
